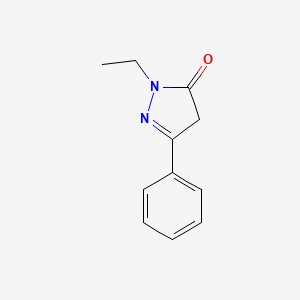

1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

2-ethyl-5-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-13-11(14)8-10(12-13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFRCZFHFNZPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Scheme:

- Starting materials: Ethyl acetoacetate + phenylhydrazine

- Reaction conditions: Reflux in ethanol or another suitable solvent

- Product: this compound

This method is classical and widely reported with yields typically ranging from moderate to high (around 70-90%).

Detailed Preparation Methods

Condensation of Ethyl Acetoacetate with Phenylhydrazine

- Ethyl acetoacetate reacts with phenylhydrazine hydrate in ethanol under reflux conditions.

- The reaction proceeds via nucleophilic attack of the hydrazine on the β-ketoester carbonyl, followed by cyclization and dehydration to yield the pyrazolone ring.

- The reaction time is usually 4-6 hours, and the product precipitates upon cooling.

- Purification is achieved by recrystallization from ethanol or ethanol/water mixtures.

| Parameter | Condition/Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction time | 4-6 hours |

| Yield | 85-90% |

| Purification method | Recrystallization from EtOH |

| Melting point | ~222-225 °C (for related pyrazolones) |

Cyclization and Functional Group Modifications

- After initial formation, the pyrazolone can be further modified or purified.

- Cyclization agents such as Lawesson's reagent have been used in related pyrazolone syntheses to improve yields and purity, avoiding toxic solvents like pyridine.

- Washing and crystallization steps often involve aqueous sodium bicarbonate, acetic acid, and organic solvents like toluene.

- Drying is performed under controlled temperature (40-50°C) for extended periods (15-20 hours) to obtain pure crystalline products.

Alternative Synthetic Routes

- Some patents describe improved industrial processes for related pyrazolone derivatives, focusing on avoiding toxic reagents and improving purity.

- For example, cyclization using Lawesson's reagent instead of phosphorus oxychloride avoids pyridine, enhancing safety and environmental compatibility.

- These processes involve:

- Reaction of protected intermediates,

- Deprotection steps,

- Crystallization under controlled temperature profiles,

- Washing with aqueous and organic solvents.

Analytical Characterization Supporting Preparation

- Infrared spectroscopy (IR): Characteristic C=O stretching near 1650 cm⁻¹, C=N near 1540 cm⁻¹, and NH stretching around 3380 cm⁻¹.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR signals include methyl protons (~2.0 ppm), methine protons (~5.2 ppm), and NH protons (~10.5 ppm).

- Aromatic protons appear in the 7-8 ppm range.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of the pyrazolone derivative.

- Melting points: Typically in the range of 220-225 °C for related pyrazolone compounds.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Condensation | Ethyl acetoacetate + phenylhydrazine, EtOH, reflux 4-6 h | Classic method, straightforward | 85-90 |

| Cyclization | Lawesson's reagent, solvent-free or mild solvent, 50-60°C | Avoids toxic pyridine, improves purity | 80-90 (reported in related patents) |

| Work-up and purification | Washing with aqueous NaHCO3, acetic acid, toluene, drying at 40-50°C | Ensures removal of impurities | - |

Research Findings and Industrial Relevance

- Improved processes focus on safety, environmental impact, and scalability.

- Avoidance of toxic solvents like pyridine and hazardous reagents such as phosphorus oxychloride is a priority.

- Use of Lawesson's reagent for cyclization offers a cleaner alternative with better yields.

- Controlled crystallization and drying steps are critical for obtaining high-purity products suitable for pharmaceutical applications.

- The compound serves as a key intermediate or active pharmaceutical ingredient in various therapeutic agents, justifying the need for optimized preparation methods.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Substitution reactions, particularly with electrophiles, can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one exhibits various biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Studies have shown that this compound can inhibit bacterial growth by disrupting virulence pathways and enzyme functions critical for bacterial survival.

- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory pathways, suggesting its utility in treating chronic inflammatory conditions.

- Neuroprotective Properties : Research indicates that it may protect against neurotoxicity induced by excitatory neurotransmitters, which is promising for neurodegenerative disease treatment.

Enzyme Inhibition

The compound is known to interact with various enzymes, influencing their activity through inhibition or activation. For instance, molecular docking studies have revealed its potential to bind to enzymes involved in metabolic pathways, thereby modulating biochemical processes.

Organic Synthesis

Due to its structural characteristics, this compound serves as a valuable building block in organic synthesis for creating more complex molecules. Its ability to undergo functionalization reactions allows for the development of new derivatives with enhanced biological activities.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits bacterial growth and disrupts virulence pathways |

| Anti-inflammatory | Modulates inflammatory pathways |

| Neuroprotective | Protects against neurotoxicity induced by excitatory neurotransmitters |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-one | Pyrazole derivative | Exhibits different biological activity |

| 4-Aryl-substituted pyrazoles | Pyrazole derivatives | Varied substitution patterns affecting reactivity |

| 3-Ethyl-1-(4-nitrophenyl)-4,5-dihydro-pyrazole | Nitrophenyl-substituted pyrazole | Enhanced electron-withdrawing effects |

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of related compounds against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity. Results indicated significant protective effects attributed to the inhibition of calcium influx and modulation of NMDA receptor activity. This highlights the potential of these compounds in developing treatments for neurodegenerative disorders.

Case Study 2: Enzyme Interaction

Research involving molecular docking simulations showed that this compound binds effectively to specific enzymes involved in metabolic processes. This interaction suggests potential applications in drug design aimed at modulating enzyme activity for therapeutic benefits.

Mechanism of Action

The mechanism by which 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of pyrazolone derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons

Electronic and Steric Effects

- Electron-withdrawing substituents (e.g., Cl, Br, F) on the phenyl ring enhance electrophilicity and binding affinity to biological targets. For example, the 3-chlorophenyl derivative (Table 1) showed improved anti-inflammatory activity compared to the parent compound .

Table 2: Activity Comparison of Selected Derivatives

Physicochemical Properties

- Solubility : Ethyl and phenyl groups in the parent compound reduce aqueous solubility compared to derivatives with polar substituents (e.g., hydroxyl or carboxyl groups in ).

- Thermal Stability : Halogenated derivatives (e.g., 3-chlorophenyl in ) exhibit higher melting points due to increased intermolecular halogen bonding.

Biological Activity

1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a compound belonging to the pyrazolone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 189.23 g/mol. The compound features a five-membered pyrazolone ring, which is crucial for its biological activity.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazolone compounds exhibit significant anti-inflammatory properties. For instance, studies indicate that this compound can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.

Case Study :

A study involving the synthesis of various pyrazolone derivatives showed that those containing the 4,5-dihydro structure exhibited enhanced anti-inflammatory effects compared to their non-dihydro counterparts. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is pivotal in inflammation .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies revealed that this compound could inhibit the proliferation of several cancer types, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

Research Findings :

A study reported that compounds with a similar pyrazolone scaffold demonstrated significant cytotoxic effects against different cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications at the phenyl ring could enhance anticancer activity .

Antimicrobial Properties

In addition to its anti-inflammatory and anticancer activities, this compound exhibits antimicrobial properties. Recent evaluations have shown effectiveness against various bacterial strains.

Evaluation Metrics :

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for this compound against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated potent antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL for certain derivatives .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in inflammatory pathways.

- Receptor Modulation : It may modulate receptor activity related to pain and inflammation.

- Cell Cycle Interference : In cancer cells, it disrupts the cell cycle progression leading to apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Anti-inflammatory Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 1-Ethyl-3-phenyl-4,5-dihydro-pyrazolone | High | Moderate | High |

| 1-(4-Chlorophenyl)-3-methyl-pyrazolone | Moderate | High | Moderate |

| 3-(4-Fluorophenyl)-2-pyrazolinone | Low | Low | High |

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of hydrazine derivatives (e.g., ethyl hydrazine) with α,β-unsaturated carbonyl compounds. Optimization involves:

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirms substituent positions and ring saturation.

- X-ray crystallography : Resolves dihedral angles (e.g., phenyl group tilt ~85° relative to the pyrazolone core) .

- IR spectroscopy : Identifies carbonyl (1650–1700 cm⁻¹) and N-H stretches .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of derivatives?

Docking against targets like COX-2 or kinases involves:

- Ligand preparation : Optimizing protonation states and tautomeric forms.

- Receptor preparation : Using PDB structures (e.g., 1PXX for COX-2).

- Validation : Compare computed binding energies (AutoDock Vina) with experimental IC₅₀ values. Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced binding .

Q. What strategies mitigate conflicting bioactivity data across studies?

Resolve discrepancies by:

- Standardizing assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and ATP concentrations in kinase studies.

- Purity validation : HPLC (>95% purity) and ¹H NMR in DMSO-d₆ to confirm tautomeric forms.

- SAR analysis : Systematically modify substituents to isolate activity trends .

Q. How do structural modifications at the 1-ethyl and 3-phenyl positions alter reactivity?

- 1-position : Bulky groups (e.g., isopropyl) increase steric hindrance, reducing nucleophilic attack rates.

- 3-phenyl ring : Electron-donating groups (e.g., -OCH₃) activate electrophilic substitution at the para position. Test via bromination in acetic acid and monitor by LC-MS .

Q. What safety protocols are critical when handling this compound?

- Handling : Use fume hoods for powder transfer to avoid inhalation.

- Storage : Under nitrogen at -20°C to prevent oxidation.

- Exposure response : Rinse skin/eyes with water for 15 minutes; consult SDS for antidotes .

Methodological Notes

- Synthetic Optimization : Industrial-scale synthesis prioritizes green chemistry principles (e.g., solvent recycling) .

- Crystallographic Analysis : Low-temperature (100 K) X-ray studies improve resolution for hydrogen-bonding networks .

- Computational Validation : Pair docking results with molecular dynamics simulations to assess binding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.